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Compound of Interest

Compound Name: Amoxicillin open ring

CAS No.: 42947-63-7

Cat. No.: B1412382 Get Quote

Introduction & Clinical Relevance
Amoxicillin (AMX) is a semi-synthetic,

-lactam antibiotic used extensively in clinical practice. While its therapeutic efficacy is well-
documented, its stability in solution presents a significant analytical challenge. The degradation
of amoxicillin is not limited to simple hydrolysis; it undergoes a complex self-aminolysis
pathway leading to the formation of high molecular weight oligomers, specifically the
Amoxicillin Open Ring Dimer.

Why Quantification Matters:

Allergenicity: High molecular weight impurities (dimers and trimers) are often implicated in

-lactam hypersensitivity reactions (anaphylaxis) due to their ability to cross-link IgE
antibodies on mast cells.

Potency Loss: Dimerization represents a direct loss of the active pharmaceutical ingredient

(API).

Regulatory Compliance: The USP and EP monographs enforce strict limits on "Amoxicillin

Related Compounds," where the dimer is often a specified impurity requiring separation from

the main peak and the hydrolysis product (Amoxicilloic acid).
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This guide details a robust HPLC-UV protocol designed specifically to resolve the Open Ring

Dimer from the parent monomer and other degradation products.

Chemical Mechanism of Dimerization
Understanding the formation mechanism is critical for accurate analysis. Unlike acid-catalyzed

hydrolysis (which yields penicilloic acid), dimerization is a nucleophilic attack.

The Nucleophile: The free primary amine (

) on the side chain of one AMX molecule.

The Electrophile: The carbonyl carbon of the strained

-lactam ring of a second AMX molecule.

The Result: A linear "Open Ring Dimer" linked by a stable amide bond. This reaction is

concentration-dependent (second-order kinetics) and pH-sensitive.

Visualization: Dimerization Pathway

Figure 1: Mechanism of Amoxicillin Self-Aminolysis (Dimerization)
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Method Development Strategy
Column Selection: The Stationary Phase
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The separation of the polar zwitterionic monomer from the more hydrophobic dimer requires a

column capable of retaining polar compounds while preventing peak tailing caused by the

amine groups.

Choice: C18 (Octadecyl) with "Base Deactivation" or "Polar Embedded" technology.

Rationale: Standard C18 columns often show tailing for amoxicillin due to silanol

interactions. A base-deactivated column (e.g., Agilent ZORBAX SB-Aq or Waters Symmetry

C18) ensures sharp peak shapes, which is vital for integrating small impurity peaks adjacent

to the massive main peak.

Mobile Phase Engineering
Buffer: Potassium Phosphate (0.05 M).

pH Control (Critical): pH 5.0 ± 0.1.

Why? At pH < 4, acid hydrolysis dominates. At pH > 7, dimerization accelerates rapidly. pH

5.0 is the "stability sweet spot" for analysis, minimizing on-column degradation.

Organic Modifier: Acetonitrile (ACN).[1] ACN provides lower backpressure and better UV

transparency at low wavelengths compared to Methanol.

Detection Wavelength
Wavelength: 230 nm.

Rationale: While 254 nm is standard for the aromatic ring, the amide bonds formed in the

dimer and the carbonyls absorb strongly at ~210-230 nm. 230 nm offers a balance of high

sensitivity for the impurity without excessive baseline noise from the buffer.

Detailed Experimental Protocol
Reagents & Equipment

HPLC System: Gradient capability, UV/PDA detector, cooled autosampler (4°C).

Column: 250 mm x 4.6 mm, 5 µm packing (C18 Base Deactivated).[2]
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Solvents: HPLC Grade Acetonitrile, KH₂PO₄, KOH (45% w/w for pH adjustment).

Mobile Phase Preparation
Solution A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 900 mL water. Adjust pH to 5.0 ± 0.1 using

45% KOH. Dilute to 1000 mL. Filter through 0.45 µm nylon filter.

Solution B (Organic): 100% Acetonitrile.

Instrument Parameters[5]
Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 25°C

Autosampler Temp 4°C (Mandatory)

Detection UV @ 230 nm

Run Time 25 Minutes

Gradient Profile
The dimer is more hydrophobic than the monomer and elutes later. A gradient is required to

elute the dimer within a reasonable time while maintaining resolution from the main peak.
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Time (min) Solution A (%) Solution B (%) Event

0.0 95 5 Equilibration

2.0 95 5
Isocratic Hold

(Monomer elution)

15.0 60 40
Linear Ramp (Elute

Dimer)

18.0 60 40 Wash

18.1 95 5 Return to Initial

25.0 95 5 Re-equilibration

Sample Preparation (The "Cold Chain" Rule)
Diluent: Mobile Phase A (Phosphate Buffer pH 5.0). Do not use pure water, as the local pH of

dissolved amoxicillin can induce degradation.

Standard Prep: Prepare USP Amoxicillin RS at 1.0 mg/mL.

Sample Prep:

Weigh sample equivalent to 1.0 mg/mL Amoxicillin.

Dissolve in Diluent.

IMMEDIATELY transfer to the HPLC autosampler pre-chilled to 4°C.

Inject within 1 hour of preparation.

System Suitability & Validation
To ensure the "Trustworthiness" of the data, the following criteria must be met before routine

analysis.

System Suitability Criteria
Resolution (
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): > 2.0 between Amoxicillin Monomer and the nearest impurity (usually Amoxicilloic Acid or
the Dimer depending on the exact column chemistry).

Tailing Factor (

): NMT 1.5 for the Amoxicillin peak.

Relative Retention Time (RRT):

Amoxicillin: 1.0

Amoxicilloic Acid: ~0.8 (Elutes earlier)

Open Ring Dimer: ~2.5 - 3.0 (Elutes later due to hydrophobicity)

Quantification Calculation
If a specific Dimer Standard is unavailable, use the "Diluted Standard" approach (assuming

similar response factors at 230 nm):

: Area of the dimer peak in the sample.

: Area of the Amoxicillin main peak in a diluted standard (e.g., 1% concentration).

: Dilution Factor.

: Potency of the standard.[3]

Analytical Workflow Diagram
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Figure 2: Analytical Workflow for Dimer Quantification
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Issue Probable Cause Corrective Action

Dimer Peak Growth
Sample sat too long or at room

temp.

Enforce 4°C autosampler rule.

Reinject fresh sample

immediately.

Split Peaks
pH mismatch between diluent

and MP.

Ensure Diluent is exactly

Mobile Phase A (pH 5.0).

Ghost Peaks
Carryover from previous high-

conc injection.

Add a needle wash step with

50:50 Water:ACN.

Drifting Retention
Column aging or ion-pairing

effects.

Flush column with 60% ACN

after batch. Check buffer pH.

[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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